4-Tert-butyl-2-sec-butylphenol

Catalog No.
S795663
CAS No.
51390-14-8
M.F
C14H22O
M. Wt
206.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Tert-butyl-2-sec-butylphenol

CAS Number

51390-14-8

Product Name

4-Tert-butyl-2-sec-butylphenol

IUPAC Name

2-butan-2-yl-4-tert-butylphenol

Molecular Formula

C14H22O

Molecular Weight

206.32 g/mol

InChI

InChI=1S/C14H22O/c1-6-10(2)12-9-11(14(3,4)5)7-8-13(12)15/h7-10,15H,6H2,1-5H3

InChI Key

JKFZLMPBXBMSPD-UHFFFAOYSA-N

SMILES

CCC(C)C1=C(C=CC(=C1)C(C)(C)C)O

Canonical SMILES

CCC(C)C1=C(C=CC(=C1)C(C)(C)C)O

Potential Areas of Research

Given the structural similarity of 4-Tert-butyl-2-sec-butylphenol to other alkylated phenols, some potential areas of research could include:

  • Endocrine disruptor properties: Alkyl phenols can mimic the hormone estrogen, potentially affecting hormonal balance. Research on other alkyl phenols suggests they may have endocrine disrupting effects . However, specific studies on 4-Tert-butyl-2-sec-butylphenol are not available.
  • Antioxidant activity: Some alkyl phenols exhibit antioxidant properties. Research into the antioxidant properties of various phenols is ongoing, but there is no current research available on the specific activity of 4-Tert-butyl-2-sec-butylphenol .

4-Tert-butyl-2-sec-butylphenol is an organic compound characterized by a phenolic structure with tert-butyl and sec-butyl groups attached to the aromatic ring. Its molecular formula is C14H22OC_{14}H_{22}O and it has a molecular weight of approximately 206.33 g/mol. This compound is a member of the alkylphenol family, which are known for their applications in various industrial processes and potential environmental impacts due to their endocrine-disrupting properties. The compound's structure allows it to exhibit unique chemical reactivity and biological interactions, making it significant in both industrial and research contexts .

  • Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized phenolic compounds.
  • Substitution Reactions: The presence of alkyl groups on the phenolic ring can facilitate electrophilic aromatic substitution, allowing for further functionalization.
  • Dehydration: Under acidic conditions, dehydration can occur, leading to the formation of olefins or other derivatives .

These reactions highlight the compound's versatility as a precursor in organic synthesis.

Research indicates that 4-tert-butyl-2-sec-butylphenol exhibits biological activity that may affect endocrine systems. It has been identified as an endocrine disruptor, potentially influencing hormonal pathways in various organisms. Studies have shown that similar compounds can lead to alterations in reproductive health and development in aquatic species, raising concerns about their environmental impact . Additionally, its interaction with enzymes and proteins suggests potential applications in biochemical research and therapeutic contexts.

The synthesis of 4-tert-butyl-2-sec-butylphenol typically involves:

  • Alkylation of Phenol: Starting with phenol, tert-butyl and sec-butyl groups can be introduced through Friedel-Crafts alkylation using appropriate alkyl halides and aluminum chloride as a catalyst.
  • Selective Hydroxylation: Further hydroxylation can be achieved through various methods, including using oxidizing agents like potassium permanganate or through enzymatic processes that mimic natural biosynthesis pathways.

These methods allow for the controlled introduction of functional groups while minimizing byproducts .

4-Tert-butyl-2-sec-butylphenol finds applications in various fields:

  • Industrial Chemicals: Used as an intermediate in the production of antioxidants, stabilizers, and surfactants.
  • Biochemical Research: Its ability to interact with biological molecules makes it useful in studies related to enzyme activity and receptor binding.
  • Environmental Impact Studies: Due to its endocrine-disrupting properties, it is often studied within the context of environmental toxicology and regulatory assessments .

Interaction studies have demonstrated that 4-tert-butyl-2-sec-butylphenol can bind to various biological targets, including hormone receptors. Its structural similarity to natural hormones allows it to mimic hormonal activity, leading to potential disruptions in normal physiological processes. These interactions have been characterized through both in vitro and in vivo studies, indicating significant implications for both human health and ecological systems .

Several compounds share structural similarities with 4-tert-butyl-2-sec-butylphenol. Here are some notable examples:

Compound NameMolecular FormulaKey Characteristics
4-Tert-butylphenolC10H14OC_{10}H_{14}OKnown for its antioxidant properties; widely used in plastics.
4-Sec-butylphenolC10H14OC_{10}H_{14}OSimilar structure; used as an industrial intermediate.
4-NonylphenolC15H24OC_{15}H_{24}ONotable for its environmental persistence; linked to endocrine disruption.
4-Tert-octylphenolC14H22OC_{14}H_{22}OUsed similarly but has a longer alkyl chain affecting its properties.

The uniqueness of 4-tert-butyl-2-sec-butylphenol lies in its specific combination of tert-butyl and sec-butyl groups, which influences its reactivity and biological interactions compared to other alkylphenols. This specific branching pattern contributes to its distinct properties as both an industrial chemical and a subject of toxicological study .

XLogP3

4.9

GHS Hazard Statements

H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Environmental Hazard

Corrosive;Environmental Hazard

Other CAS

51390-14-8

Dates

Modify: 2024-04-15

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